molecular formula C20H16ClFN4O3 B14999560 5-{[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-{[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B14999560
M. Wt: 414.8 g/mol
InChI Key: PBVKQZIDGNTEJU-UHFFFAOYSA-N
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Description

5-{[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of oxadiazole and oxazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring through the cyclization of appropriate precursors under controlled conditions. This is followed by the introduction of the chlorophenyl and fluorophenyl groups via substitution reactions. The final step involves the formation of the oxazole ring and the carboxamide group through cyclization and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-pressure reactions, use of catalysts, and continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, converting them into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and oxazole rings in various chemical environments.

Biology

Biologically, the compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research focuses on its therapeutic potential. The compound’s structure allows it to interact with specific enzymes and receptors, making it a potential candidate for treating various diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-{[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,2,4-oxadiazole
  • 4,5-Dihydro-1,2-oxazole-3-carboxamide
  • N-(4-Fluorophenyl)methyl oxazole

Uniqueness

Compared to similar compounds, 5-{[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its combined structural features, which confer unique reactivity and biological activity. The presence of both oxadiazole and oxazole rings, along with the chlorophenyl and fluorophenyl groups, enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H16ClFN4O3

Molecular Weight

414.8 g/mol

IUPAC Name

5-[[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H16ClFN4O3/c21-14-5-3-13(4-6-14)20-24-18(26-29-20)10-16-9-17(25-28-16)19(27)23-11-12-1-7-15(22)8-2-12/h1-8,16H,9-11H2,(H,23,27)

InChI Key

PBVKQZIDGNTEJU-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)NCC2=CC=C(C=C2)F)CC3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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